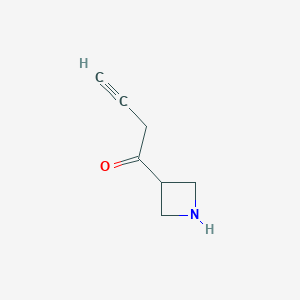

1-(Azetidin-3-yl)but-3-yn-1-one

Beschreibung

1-(Azetidin-3-yl)but-3-yn-1-one (CAS: 1600213-98-6) is a small organic compound featuring a strained four-membered azetidine ring substituted at the 3-position and a terminal alkyne group within a butynone framework. Its molecular formula is C₇H₉NO, with a molecular weight of 123.15 g/mol . The compound’s key structural elements include:

- But-3-yn-1-one moiety: A ketone conjugated to a terminal alkyne, enabling participation in click chemistry (e.g., cycloadditions) or nucleophilic reactions.

Eigenschaften

Molekularformel |

C7H9NO |

|---|---|

Molekulargewicht |

123.15 g/mol |

IUPAC-Name |

1-(azetidin-3-yl)but-3-yn-1-one |

InChI |

InChI=1S/C7H9NO/c1-2-3-7(9)6-4-8-5-6/h1,6,8H,3-5H2 |

InChI-Schlüssel |

LLOYBGGIKBILNZ-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCC(=O)C1CNC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)but-3-yn-1-one can be synthesized through various methods. One common approach involves the alkylation of azetidine with propargyl bromide under basic conditions. Another method includes the cyclization of suitable precursors using transition metal catalysts. For instance, the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition has been employed to prepare azetidine derivatives .

Industrial Production Methods: Industrial production of 1-(Azetidin-3-yl)but-3-yn-1-one typically involves scalable synthetic routes that ensure high yield and purity. Microwave-assisted synthesis and continuous flow chemistry are some of the advanced techniques used to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Azetidin-3-yl)but-3-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of saturated azetidine derivatives.

Substitution: Formation of various substituted azetidine compounds.

Wissenschaftliche Forschungsanwendungen

1-(Azetidin-3-yl)but-3-yn-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Azetidin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their function or altering their activity pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Compound A : 1-(Azetidin-1-yl)-3-phenylpropan-1-one (CAS: 1090905-62-6)

- Molecular Formula: C₁₂H₁₅NO (189.26 g/mol) .

- Key Features: Azetidine substituted at the 1-position. Propanone chain with a phenyl group, introducing aromaticity.

- Comparison: Substituent Position: The 1-yl substitution in Compound A reduces steric strain compared to the 3-yl substitution in the target compound.

Compound B : (Z)-1-Phenyl-3-(3-pyridylmethylamino)-but-2-en-1-one

- Molecular Formula: Not explicitly stated, but includes a pyridine ring and α,β-unsaturated ketone .

- Key Features: Conjugated enone system (but-2-en-1-one) for Michael addition reactivity. Pyridylmethylamino group, enabling hydrogen bonding or coordination chemistry.

- Comparison: Ring Strain vs. Stability: Compound B’s six-membered pyridine ring is less strained than the azetidine in the target compound, likely improving stability. Functional Groups: The enone in Compound B supports conjugate additions, contrasting with the alkyne-driven reactivity of the target compound.

Physicochemical and Reactivity Profiles

Biologische Aktivität

1-(Azetidin-3-yl)but-3-yn-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(Azetidin-3-yl)but-3-yn-1-one contains an azetidine ring, which is a saturated four-membered ring containing one nitrogen atom. The presence of the but-3-yn-1-one moiety introduces a triple bond and a carbonyl group, contributing to its reactivity and biological properties.

The biological activity of 1-(Azetidin-3-yl)but-3-yn-1-one is primarily attributed to its interaction with various biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have shown selective binding to nAChR subtypes, influencing neurotransmission and exhibiting potential neuroprotective effects .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and neurodegenerative diseases .

Anticancer Activity

Research indicates that 1-(Azetidin-3-yl)but-3-yn-1-one exhibits antiproliferative properties against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Moderate inhibition |

| U937 (Leukemia) | 16.0 | Significant growth inhibition |

| A549 (Lung) | 15.0 | Moderate growth inhibition |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial and Antiviral Properties

1-(Azetidin-3-yl)but-3-yn-1-one has been studied for its antimicrobial and antiviral activities. Preliminary studies have indicated:

- Antimicrobial Activity : Exhibited activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL across various strains.

- Antiviral Activity : Potential effectiveness against viral infections has been noted, with ongoing research into its mechanisms of action against specific viral targets .

Study on Antiproliferative Effects

In a controlled study, researchers synthesized several derivatives of 1-(Azetidin-3-yl)but-3-yn-1-one and evaluated their antiproliferative effects on cancer cell lines. The study found that modifications to the azetidine ring significantly influenced the activity:

| Derivative | IC50 (μM) | Mechanism |

|---|---|---|

| Parent Compound | 15.0 | Direct cytotoxicity |

| Methyl-substituted Variant | 8.0 | Enhanced apoptosis induction |

| Hydroxyl-substituted Variant | 10.5 | Increased receptor binding |

These results highlight the importance of structural modifications in enhancing the biological efficacy of azetidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.